molecular formula C17H21N5O4S2 B2419049 Ethyl 4-methyl-2-(2-((6-morpholinopyrimidin-4-yl)thio)acetamido)thiazole-5-carboxylate CAS No. 1203118-54-0

Ethyl 4-methyl-2-(2-((6-morpholinopyrimidin-4-yl)thio)acetamido)thiazole-5-carboxylate

Cat. No.: B2419049
CAS No.: 1203118-54-0
M. Wt: 423.51
InChI Key: UMYBEKCWHAQQTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methyl-2-(2-((6-morpholinopyrimidin-4-yl)thio)acetamido)thiazole-5-carboxylate is a useful research compound. Its molecular formula is C17H21N5O4S2 and its molecular weight is 423.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-methyl-2-[[2-(6-morpholin-4-ylpyrimidin-4-yl)sulfanylacetyl]amino]-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4S2/c1-3-26-16(24)15-11(2)20-17(28-15)21-13(23)9-27-14-8-12(18-10-19-14)22-4-6-25-7-5-22/h8,10H,3-7,9H2,1-2H3,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYBEKCWHAQQTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC=NC(=C2)N3CCOCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-methyl-2-(2-((6-morpholinopyrimidin-4-yl)thio)acetamido)thiazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a thiazole core linked to a morpholinopyrimidine moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C15H18N4O2S\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

This structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds containing the morpholinopyrimidine structure. For instance, derivatives similar to this compound have shown significant inhibition of nitric oxide (NO) production in LPS-stimulated macrophage cells. This inhibition is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression at both mRNA and protein levels, suggesting that these compounds could serve as novel anti-inflammatory agents .

2. Anticancer Activity

Thiazole-based compounds have emerged as promising candidates in cancer therapy. Recent research indicates that derivatives similar to our compound exhibit inhibitory effects on SIRT2, an enzyme implicated in cancer progression. The IC50 values for these compounds were reported in the micromolar range, with some showing potent selectivity for SIRT2 over other sirtuins . Specifically, one study identified a thiazole derivative with an IC50 of 9.0 µM against SIRT2, demonstrating its potential as an anticancer agent .

Case Study 1: Anti-inflammatory Mechanism

In vitro studies conducted on RAW 264.7 macrophage cells revealed that this compound significantly reduced the production of inflammatory mediators. The western blot analysis confirmed decreased levels of iNOS and COX-2 proteins, indicating a robust anti-inflammatory mechanism .

Case Study 2: SIRT2 Inhibition

A series of thiazole derivatives were evaluated for their ability to inhibit SIRT2 activity. The most promising compound demonstrated significant cell viability reduction in SCC13 cells, correlating with its inhibitory action on SIRT2. This was further validated through western blot analyses showing increased acetylation of α-tubulin, a direct substrate of SIRT2 .

Data Table: Biological Activity Summary

Biological ActivityAssay TypeResultReference
Anti-inflammatoryNO ProductionSignificant inhibition
iNOS ExpressionWestern BlotDecreased expression
COX-2 ExpressionWestern BlotDecreased expression
SIRT2 InhibitionBiochemical AssayIC50 = 9.0 µM
Cell ViabilitySCC13 Cell LineReduced viability

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this compound, and what critical reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the thiazole-5-carboxylate core via Biginelli-like condensation, using ethyl acetoacetate, thioureas, and aldehydes under acidic conditions .
  • Step 2 : Introduction of the acetamido-thioether linkage by reacting the thiazole intermediate with a halogenated morpholinopyrimidine derivative. This step often employs coupling agents (e.g., HATU) in anhydrous THF or DMF, with triethylamine as a base to promote nucleophilic substitution .
  • Critical Conditions : Strict control of reaction temperature (60–80°C for cyclization) and exclusion of moisture to prevent hydrolysis of intermediates. Purification via flash column chromatography (silica gel, ethyl acetate/hexane gradient) is essential for isolating the final product .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the thiazole C5-ester carbonyl (~165–170 ppm in 13C NMR) and the morpholinopyrimidine NH/CH2 protons (δ 3.5–4.5 ppm in 1H NMR). The thioether (-S-) linkage is confirmed by the absence of SH protons and characteristic splitting patterns .
  • HRMS (ESI+) : Expected molecular ion [M+H]+ matches the theoretical mass (C18H22N5O4S2: ~452.1 g/mol). Fragmentation patterns should align with the loss of morpholine (C4H8NO) and ester groups .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with calculated values (±0.3%) to confirm purity .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between the thiazole core and the morpholinopyrimidine moiety?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3)4) for cross-coupling reactions if the morpholinopyrimidine contains halogen substituents. Alternatively, use copper(I)-mediated Ullmann coupling for aryl-thioether formation .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may increase side reactions. A mixed solvent system (e.g., THF:water 4:1) with phase-transfer catalysts (e.g., TBAB) improves yield .
  • Reaction Monitoring : Use TLC (silica, UV-active) or LC-MS to track intermediate consumption. Stoichiometric excess (1.2–1.5 eq) of the morpholinopyrimidine derivative is often required due to steric hindrance .

Q. How should researchers address discrepancies in biological activity data reported for structurally similar thiazole-pyrimidine hybrids?

  • Methodological Answer :

  • Comparative SAR Analysis : Systematically vary substituents (e.g., morpholine vs. piperazine in the pyrimidine ring) and evaluate activity against control compounds. For example, replacing the morpholine group with a piperazine moiety may alter kinase inhibition profiles .
  • Data Normalization : Account for differences in assay conditions (e.g., cell line variability, serum concentration). Validate results using orthogonal assays (e.g., enzymatic vs. cell-based) .
  • Crystallography/Docking Studies : Resolve structural ambiguities by co-crystallizing the compound with target proteins (e.g., EGFR kinase). Molecular docking can explain potency variations due to substituent positioning in the active site .

Q. What strategies can enhance the solubility of this compound for in vitro pharmacological assays?

  • Methodological Answer :

  • Prodrug Design : Convert the ethyl ester to a water-soluble carboxylate salt (e.g., sodium or lysine salt) .
  • Co-solvent Systems : Use DMSO:PBS (≤10% DMSO) or cyclodextrin-based formulations to improve aqueous solubility without precipitation .
  • Structural Modifications : Introduce polar groups (e.g., hydroxyl or amine) on the morpholinopyrimidine ring while maintaining activity. For example, substituting a hydroxyl group at the pyrimidine C2 position improves solubility but requires re-evaluation of binding affinity .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s stability under acidic vs. basic conditions?

  • Methodological Answer :

  • Stress Testing : Perform accelerated degradation studies at pH 2 (simulated gastric fluid) and pH 9 (intestinal fluid) at 37°C. Monitor degradation via HPLC-MS to identify labile sites (e.g., ester hydrolysis or morpholine ring opening) .
  • Protective Group Strategies : If the ester group is prone to hydrolysis, replace it with a more stable amide or carbamate. Alternatively, use enteric coatings for in vivo studies to bypass acidic environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.